Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a unique 1-oxaspiro[2.5]octane core with chlorine and methyl substituents at positions 2, 5, and 7.
Properties
Molecular Formula |
C11H17ClO3 |
|---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-7-4-8(2)6-10(5-7)11(12,15-10)9(13)14-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
XMZVUWNDONRARP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)C(O2)(C(=O)OC)Cl)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
General Synthetic Strategy
The preparation of this compound typically involves the construction of the oxaspiro[2.5]octane core followed by selective chlorination and methylation at specified positions. The synthetic approach can be broadly divided into three stages:
- Formation of the spirocyclic oxirane intermediate or related oxaspiro compounds.
- Introduction of methyl groups at the 5 and 7 positions.
- Selective chlorination at the 2-position of the spiro ring.
Reported Synthetic Routes
Cyclization via Trimethylsulfoxonium Iodide and Potassium tert-Butoxide
One well-documented method involves the reaction of a suitable ketoester precursor with trimethylsulfoxonium iodide and potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature. This reaction facilitates the formation of the oxaspiro ring system through a Corey-Chaykovsky epoxidation-like mechanism.
- Reaction Conditions :
- Reagents: Trimethylsulfoxonium iodide, potassium tert-butoxide
- Solvent: DMSO
- Temperature: 20°C
- Time: Overnight stirring
- Outcome : Formation of ethyl 1-oxaspiro[2.5]octane-6-carboxylate intermediate with a 65% yield.
The intermediate can then be further modified by methylation and chlorination steps to obtain the target compound.
Alkylation with Ethyl Carbamate and Potassium tert-Butoxide in DMF
Another approach uses ethyl carbamate and potassium tert-butoxide in N,N-dimethylformamide (DMF) at elevated temperatures (130°C) to generate spirocyclic intermediates. Subsequent purification yields cis and trans isomers of ethyl 2-oxo-1-oxa-3-azaspiro[4.5]decane-8-carboxylate derivatives, which can be transformed into the target compound by further chlorination and methylation.
- Reaction Conditions :
- Reagents: Ethyl carbamate, potassium tert-butoxide
- Solvent: DMF
- Temperature: 130°C
- Time: 18 hours
- Yield : Intermediate products isolated with yields around 35-75% depending on the step.
Selective Chlorination Using Pyridine-Hydrogen Fluoride Complex
Selective chlorination at low temperature (-78°C) using a pyridine-hydrogen fluoride complex in dichloromethane (DCM) has been reported to introduce chlorine at the 2-position of the oxaspiro ring. This method is effective in maintaining the integrity of the spirocyclic framework while achieving regioselective chlorination.
- Reaction Conditions :
- Reagents: Pyridine-hydrogen fluoride complex
- Solvent: DCM
- Temperature: -78°C
- Time: 4.5 hours
- Yield : Approximately 35% for the chlorinated product.
Data Summary and Comparative Analysis
| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Spirocyclization via sulfoxonium ylide | Trimethylsulfoxonium iodide, KOtBu, DMSO | 20°C | Overnight | 65 | Formation of ethyl 1-oxaspiro[2.5]octane-6-carboxylate intermediate |
| Alkylation with ethyl carbamate | Ethyl carbamate, KOtBu, DMF | 130°C | 18 hours | 35-75 | Yields cis/trans isomers of spirocyclic intermediates |
| Selective chlorination | Pyridine-HF, DCM | -78°C | 4.5 hours | 35 | Chlorination at 2-position with retention of spirocyclic structure |
Mechanistic Insights and Reaction Optimization
- The use of potassium tert-butoxide as a strong base is critical for deprotonation and generation of reactive carbanion intermediates that facilitate ring closure and alkylation steps.
- Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) serve as polar aprotic solvents that stabilize charged intermediates and enhance reaction rates.
- Low-temperature chlorination prevents overreaction and side product formation, preserving the desired regioselectivity.
- Purification methods including silica gel chromatography and Biotage flash chromatography are essential for isolating pure isomers and final products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid.
Scientific Research Applications
Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Differences
The target compound is distinguished by its 2-chloro, 5,7-dimethyl substitution pattern. Key analogs include:
Table 1: Structural and Molecular Comparison
Functional and Reactivity Insights
This may reduce nucleophilic substitution rates at the 2-chloro position.
Lipophilicity and Solubility :
- Ethyl ester analogs (e.g., ) are more lipophilic than methyl esters, impacting membrane permeability in biological systems. The target compound’s methyl ester balances polarity and lipophilicity.
- The 5-ethyl substituent in further enhances hydrophobicity compared to methyl groups in the target.
Synthesis and Stability :
- Discontinuation of and may reflect synthetic challenges or instability. The target compound’s symmetrical 5,7-dimethyl substitution could improve crystallinity (as seen in ’s crystallinity tests for unrelated compounds).
Biological Activity
Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHClO
- Molecular Weight : 232.70 g/mol
- CAS Number : 89879-01-6
The spirocyclic structure includes a chloro substituent and two methyl groups, contributing to its reactivity and potential applications in medicinal chemistry and organic synthesis .
Research indicates that this compound may exhibit biological activity through interactions with various biomolecules. The compound is believed to form covalent bonds with nucleophilic sites on proteins, which can lead to the modulation of enzyme activity or receptor function. This property positions it as a candidate for pharmacological studies targeting various diseases.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes, which is crucial for understanding its pharmacological profile. For instance, enzyme assays revealed that this compound could effectively inhibit enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions where these enzymes are dysregulated.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
Neuroprotective Effects
Emerging research also points to neuroprotective effects associated with this compound. It has been observed to reduce oxidative stress markers in neuronal cells, suggesting a potential role in protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
A summary of relevant studies is presented in the table below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
